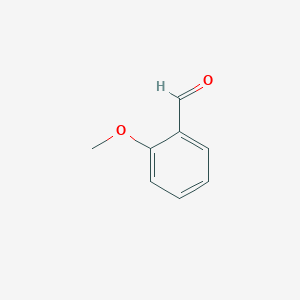
2-Methoxybenzaldehyde
Cat. No. B041997
Key on ui cas rn:
135-02-4
M. Wt: 136.15 g/mol
InChI Key: PKZJLOCLABXVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04673766
Procedure details


The above prepared sodium hydroxide solution was then added to the cassia oil and introduced into the pot of the still. The pot was equipped with a stirrer. Using pressurized steam and vigorous stirring, the pot was heated to reflux with a pot temperature of 105° C. Reflux was established with a column head temperature of about 99° C. Once reflux was established, it was continued for about 1 hour. During the course of the conversion of the cinnamaldehyde in the cassia oil to benzaldehyde, pH was monitored and was maintained at about 12 to about 12.5. In the event the pH fell below about 12, sodium hydroxide was added to bring the pH back up to the range of about 12-12.5. After refluxing for about 1 hour, take-off of the water-benzaldehyde azeotrope was initiated. The water cooled condenser was operated at 100° F. thereby enabling the water-benzaldehyde azeotrope to be condensed and collected in a chilled receiver. The acetaldehyde by-product was principally vaporized at the temperature of the condenser and was taken off as vapor. The distillate principally containing benzaldehyde in an amount of about 75% or more with minor amounts of cinnamaldehyde, terpenes, orthomethoxybenzaldehyde and acetaldehyde was obtained. The crude benzaldehyde was thus collected in a chilled receiver and, in a continuous feed operation the condensed water was continuously fed back to the still to replace what had been taken off and the distillation of the azeotrope continued. The fractional steam distillation of the crude benzaldehyde continued until about 670 lbs. of crude benzaldehyde were obtained. The crude distillate containing benzaldehyde was then dried under vacuum and fractionally distilled under vacuum of about 29" thereby providing a boiling point for the benzaldehyde at about 70° C. in order to obtain a substantially pure benzaldehyde free from residual terpenes and other impurities.
Name
water benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
water benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name

Name

Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[CH:3](=[O:12])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O.[CH:22](=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[CH:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:3](=[O:12])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:3][O:12][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[CH:22]=[O:29].[CH:3](=[O:12])[CH3:4] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
water benzaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Seven
|
Name
|
water benzaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C1=CC=CC=C1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added to the cassia oil
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introduced into the pot of the still
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pot was equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the pot was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was established with a column head temperature of about 99° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Once reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at about 12 to about 12.5
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was operated at 100° F.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected in a chilled receiver
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
